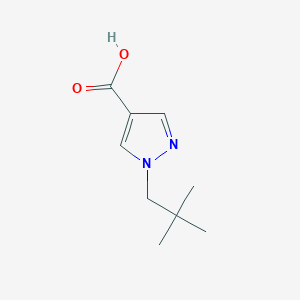
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride, also known as MPMPH, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazinone derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and mood. 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, leading to its anxiolytic and sedative effects.
Effets Biochimiques Et Physiologiques
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and improve mood in animal models. 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has been shown to have muscle relaxant properties, making it a potential treatment for muscle spasms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride in lab experiments is its well-defined pharmacological properties. It is a well-studied compound, and its effects on the central nervous system are well-established. Additionally, 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has a low toxicity profile, making it a safe compound to use in lab experiments.
However, one of the limitations of using 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells. Additionally, 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has a relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body.
Orientations Futures
There are several future directions for the study of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride. One area of research is the development of new analogs of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride with improved pharmacological properties. Another area of research is the study of the long-term effects of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride on the central nervous system. Additionally, the potential use of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride as a treatment for epilepsy and muscle spasms warrants further investigation.
Conclusion:
In conclusion, 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a valuable tool in scientific research that has well-established pharmacological properties. Its anxiolytic, sedative, and anticonvulsant properties make it a potential treatment for anxiety, depression, and epilepsy. While there are limitations to its use in lab experiments, its well-defined pharmacological properties make it a valuable tool in the study of the central nervous system. Further research is needed to fully understand the mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride and its potential therapeutic applications.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has been extensively used in scientific research as a tool to study the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant properties. 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has also been used as a reference compound to evaluate the efficacy of other drugs. Its pharmacological properties make it a valuable tool in the study of anxiety, depression, and epilepsy.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(7-6-13-9)10-4-3-5-11(8-10)16-2;/h3-5,8-9,13H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLUVAMEJNAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1458830.png)









![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)
